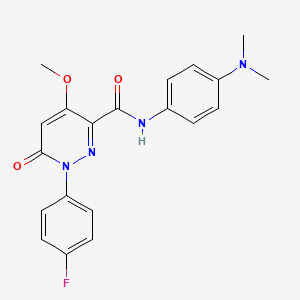
N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in the fields of oncology and neurology. This article will explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Structure
The compound features a complex structure characterized by:
- Pyridazine core : A six-membered ring with two nitrogen atoms.
- Dimethylamino group : Enhances solubility and may influence receptor interactions.
- Fluorophenyl and methoxy substituents : These groups are crucial for biological activity and selectivity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 395.45 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 10 |
The biological activity of this compound is primarily attributed to its interaction with several molecular targets:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit class I HDAC isoforms, leading to increased acetylation of histones, which can promote gene expression associated with cell cycle arrest and apoptosis in cancer cells .
- Antitumor Activity : In vivo studies demonstrated that the compound exhibits significant antitumor effects in xenograft models, particularly in immune-competent mice .
- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems, although specific pathways remain to be fully elucidated.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively induces apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : SKM-1 (myelodysplastic syndrome), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Mechanism : Induction of G1 phase cell cycle arrest and upregulation of pro-apoptotic markers.
In Vivo Studies
In vivo studies using mouse models have shown promising results:
- Tumor Models : SKM-1 xenografts treated with the compound exhibited reduced tumor growth compared to controls.
- Pharmacokinetics : Favorable pharmacokinetic profiles were noted, indicating good absorption and distribution within biological systems .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in a mouse model of myelodysplastic syndrome. The treatment resulted in:
- Tumor Reduction : A significant decrease in tumor volume was observed after treatment compared to the control group.
- Mechanistic Insights : Increased levels of acetylated histone H3 were noted, confirming the HDAC inhibitory action.
Case Study 2: Neuropharmacological Effects
Another investigation assessed the effects of this compound on neuronal cells:
- Cell Viability Assays : Showed enhanced survival rates under oxidative stress conditions.
- Neurotransmitter Release : Preliminary data suggest modulation of serotonin release, indicating potential applications in treating mood disorders.
属性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-24(2)15-10-6-14(7-11-15)22-20(27)19-17(28-3)12-18(26)25(23-19)16-8-4-13(21)5-9-16/h4-12H,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJYOFMCFLBBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














